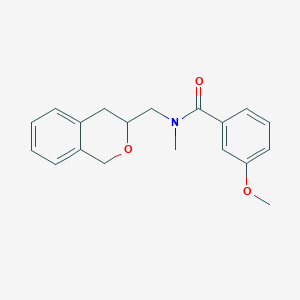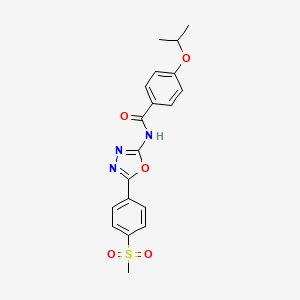![molecular formula C14H14FNO B2391820 4-[(3-Fluorophényl)méthoxy]-2-méthylaniline CAS No. 926244-49-7](/img/structure/B2391820.png)
4-[(3-Fluorophényl)méthoxy]-2-méthylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(3-Fluorophenyl)methoxy]-2-methylaniline” is a chemical compound with the CAS Number: 926244-49-7 . It has a molecular weight of 231.27 and its IUPAC name is 4-[(3-fluorobenzyl)oxy]-2-methylaniline . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14FNO/c1-10-7-13(5-6-14(10)16)17-9-11-3-2-4-12(15)8-11/h2-8H,9,16H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 231.27 .
Applications De Recherche Scientifique
- Sensibilisateurs de colorant : Les composés aromatiques fluorés comme la 4-[(3-Fluorophényl)méthoxy]-2-méthylaniline peuvent servir de sensibilisateurs de colorant dans les cellules solaires. Leurs propriétés d'absorption permettent une récolte de lumière efficace, contribuant à une meilleure efficacité de conversion énergétique .
- Transistors à effet de champ organiques (OFET) : Ces composés peuvent être incorporés dans les OFET en raison de leurs systèmes π-conjugués. Leurs propriétés de transport d'électrons les rendent adaptés à une utilisation dans les dispositifs électroniques .
- La PDT implique l'utilisation de composés activés par la lumière pour détruire sélectivement les cellules cancéreuses. Les phtalocyanines fluorées, y compris les dérivés de la this compound, ont été étudiées pour leur potentiel en PDT .
- Dégradation oxydative des polluants : Les phtalocyanines fluorées peuvent agir comme catalyseurs pour la dégradation oxydative des polluants environnementaux. Leur stabilité et leur solubilité en font des candidats prometteurs pour cette application .
- Propriétés anticancéreuses : Les dérivés d'indole contenant des atomes de fluor ont montré une cytotoxicité contre les lignées cellulaires cancéreuses humaines. Bien que n'étant pas directement liés à la this compound, cela met en évidence le potentiel des composés fluorés dans la recherche sur le cancer .
- Matériaux d'enregistrement optique : Les phtalocyanines, y compris les dérivés fluorés, ont été étudiées pour l'enregistrement optique en raison de leur stabilité et de leurs propriétés d'absorption .
- Capteurs de gaz : Ces composés peuvent être utilisés dans les capteurs de gaz, détectant des gaz spécifiques en fonction de leur interaction avec la structure de la phtalocyanine .
Électronique organique et optoélectronique
Thérapie photodynamique (PDT)
Catalyse et applications environnementales
Activité biologique
Science des matériaux
Synthèse chimique et chimie médicinale
Mécanisme D'action
The mechanism of action of 4-[(3-Fluorophenyl)methoxy]-2-methylaniline is not yet fully understood. However, it is believed to act as an agonist of the serotonin 5-HT2A receptor, as well as the dopamine D2 receptor. It is also believed to act as an antagonist of the serotonin 5-HT3 receptor and the dopamine D1 receptor. Additionally, it is believed to act as an agonist of the glutamate NMDA receptor.
Biochemical and Physiological Effects
4-[(3-Fluorophenyl)methoxy]-2-methylaniline has been shown to produce a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and glutamate in the brain. Additionally, it has been shown to increase levels of acetylcholine, norepinephrine, and GABA in the brain. It has also been shown to increase levels of dopamine and serotonin in the peripheral nervous system. Additionally, it has been shown to increase levels of glutamate in the peripheral nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-[(3-Fluorophenyl)methoxy]-2-methylaniline in laboratory experiments has several advantages. It is a relatively safe compound with low toxicity, which makes it suitable for use in laboratory experiments. Additionally, it is a relatively inexpensive compound, which makes it cost-effective for use in laboratory experiments. However, there are also some limitations to the use of 4-[(3-Fluorophenyl)methoxy]-2-methylaniline in laboratory experiments. It is a relatively new compound, so there is limited information available regarding its effects on the body. Additionally, it is not approved for use in humans, so it cannot be used in human clinical trials.
Orientations Futures
There are a variety of potential future directions for 4-[(3-Fluorophenyl)methoxy]-2-methylaniline research. One potential direction is to investigate the effects of 4-[(3-Fluorophenyl)methoxy]-2-methylaniline on the cardiovascular system. Additionally, further research could be conducted to investigate the effects of 4-[(3-Fluorophenyl)methoxy]-2-methylaniline on the central nervous system. Additionally, further research could be conducted to investigate the effects of 4-[(3-Fluorophenyl)methoxy]-2-methylaniline on various psychological disorders, such as depression and anxiety. Additionally, further research could be conducted to investigate the effects of 4-[(3-Fluorophenyl)methoxy]-2-methylaniline on various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be conducted to investigate the effects of 4-[(3-Fluorophenyl)methoxy]-2-methylaniline on various metabolic disorders, such as obesity and diabetes. Finally, further research could be conducted to investigate the effects of 4-[(3-Fluorophenyl)methoxy]-2-methylaniline on various cancers.
Méthodes De Synthèse
4-[(3-Fluorophenyl)methoxy]-2-methylaniline is synthesized from aniline and 3-fluorobenzyl bromide. The reaction involves a nucleophilic substitution of the aniline with the 3-fluorobenzyl bromide, forming a 4-[(3-fluorophenyl)methoxy]-2-methylaniline product. The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) and is catalyzed by a base such as sodium carbonate. The reaction is typically heated to a temperature of 80-90°C and the reaction time is typically 1-2 hours.
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propriétés
IUPAC Name |
4-[(3-fluorophenyl)methoxy]-2-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-10-7-13(5-6-14(10)16)17-9-11-3-2-4-12(15)8-11/h2-8H,9,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFUFZGWPVCVLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

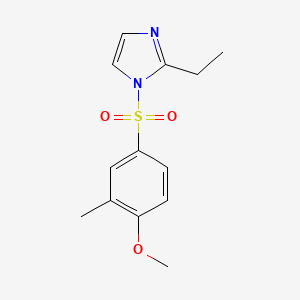
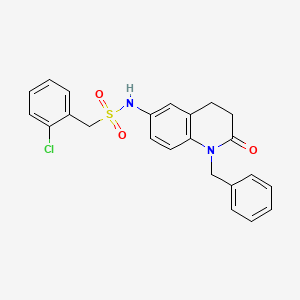
![7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B2391743.png)

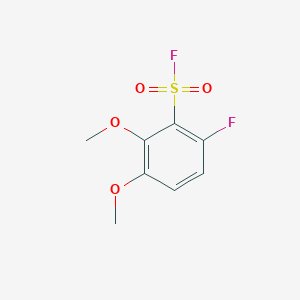
![tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate](/img/structure/B2391747.png)
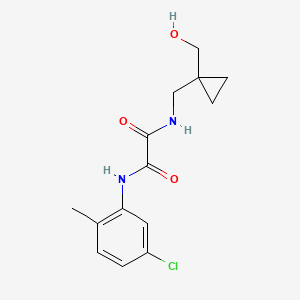
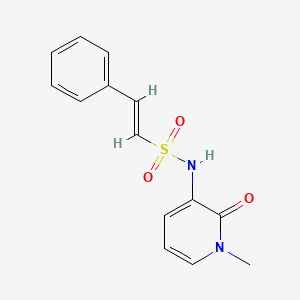
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine](/img/structure/B2391753.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylphenyl)propan-1-one](/img/structure/B2391756.png)
![8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2391757.png)
